

In-Depth Technical Guide: 2,3,5-Trimethylpyrazine-d3

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyrazine-d3

Cat. No.: B12362176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,5-Trimethylpyrazine-d3**, a deuterated isotopologue of the naturally occurring flavor and aroma compound, **2,3,5-trimethylpyrazine**. This guide is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Core Compound Details

2,3,5-Trimethylpyrazine-d3 is a synthetic derivative of 2,3,5-trimethylpyrazine where three hydrogen atoms on one of the methyl groups have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Molecular and Isotopic Properties



Property	Value	
Chemical Formula	C7H7D3N2	
Molecular Weight (Monoisotopic)	125.1032 g/mol	
Parent Compound	2,3,5-Trimethylpyrazine	
Parent Compound Formula	C7H10N2	
Parent Compound Molecular Weight	122.1677 g/mol [1]	

Applications in Quantitative Analysis

The primary application of **2,3,5-Trimethylpyrazine-d3** is as an internal standard in isotope dilution analysis, a highly accurate method for quantifying the concentration of a target analyte. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and reliable measurements.

A significant area of application is in the study of the metabolism of 2,3,5-trimethylpyrazine, a compound found in many roasted and fermented foods. Research has focused on identifying and quantifying its metabolites in biological matrices, such as urine, to understand its metabolic fate in the human body.[2][3]

Experimental Protocols

The following is a detailed methodology for the quantification of 2,3,5-trimethylpyrazine metabolites in human urine using **2,3,5-Trimethylpyrazine-d3** and its deuterated metabolite analogs as internal standards, based on established research protocols.[2][4]

- 1. Synthesis of Deuterated Standards
- **2,3,5-Trimethylpyrazine-d3** (Internal Standard for Parent Compound): Synthesized by reacting 3-chloro-2,5-dimethylpyrazine with methyl-d3-magnesium iodide. The product is then purified using silica gel chromatography.[2]
- Deuterated Metabolite Standards (e.g., 3-d3,5-Dimethylpyrazine-2-carboxylic acid): The synthesized **2,3,5-Trimethylpyrazine-d3** can be further used as a starting material to

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synthesize its corresponding deuterated metabolites, such as the carboxylic acid derivative, which serves as an internal standard for the actual metabolite.[4]

2. Sample Preparation

- Urine Sample Collection: Collect spot urine samples from subjects.
- Internal Standard Spiking: Add a known concentration of the deuterated internal standards (both 2,3,5-Trimethylpyrazine-d3 and its deuterated metabolite standards) to each urine sample.
- Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge to clean up the sample and enrich the analytes of interest.
 - Condition the cartridge with methanol and water.
 - Load the urine sample.
 - Wash the cartridge with water and methanol to remove interferences.
 - Elute the analytes with a mixture of methanol and ammonium hydroxide.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

3. UHPLC-MS/MS Analysis

- Chromatographic Separation: Use a C18 reversed-phase column on an ultra-highperformance liquid chromatography (UHPLC) system to separate the metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier is typically employed.
- Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) equipped with an
 electrospray ionization (ESI) source operating in positive ion mode is used for detection. The
 analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific



precursor-to-product ion transitions for both the native and deuterated analytes are monitored.

Quantitative Data for Mass Spectrometry

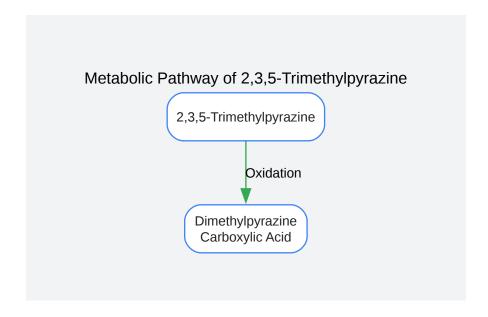
The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of a key metabolite and its deuterated internal standard used in the UHPLC-MS/MS analysis.[4]

Compound	Precursor Ion (m/z)	Product Ion (m/z)
3,5-Dimethylpyrazine-2-carboxylic acid	153.1	135.0, 107.0
3-d3,5-Dimethylpyrazine-2-carboxylic acid	156.1	138.0, 110.0

Visualizations

Metabolic Pathway of 2,3,5-Trimethylpyrazine

The metabolic transformation of 2,3,5-trimethylpyrazine in the human body primarily involves the oxidation of one of the methyl groups to a carboxylic acid. The following diagram illustrates this proposed metabolic pathway.





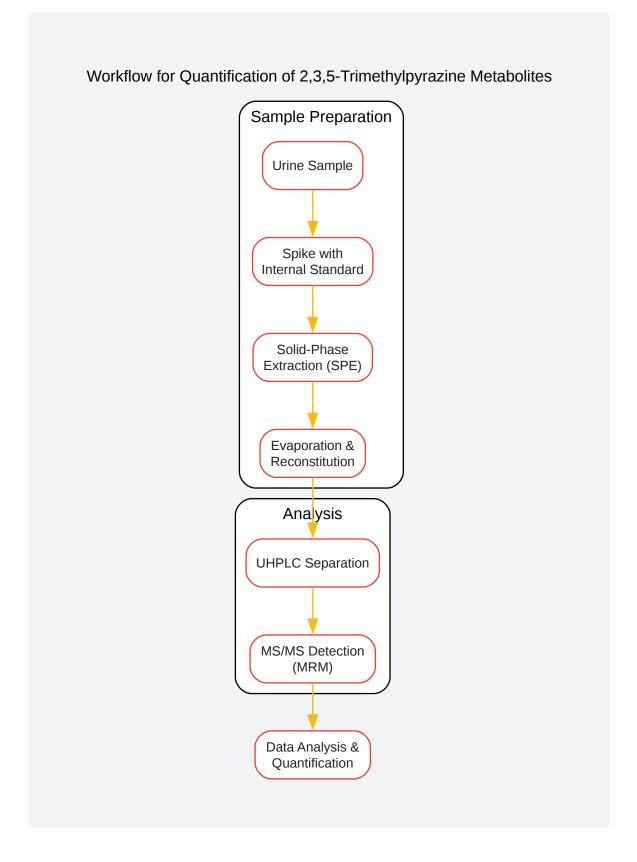
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Caption: Proposed metabolic pathway of 2,3,5-Trimethylpyrazine.

Experimental Workflow for Metabolite Quantification

The diagram below outlines the key steps in the experimental workflow for the quantitative analysis of 2,3,5-trimethylpyrazine metabolites using its deuterated isotopologue as an internal standard.





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Caption: Experimental workflow for metabolite quantification.



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